molecular formula C45H86O10 B160962 monogalactosyl diglyceride CAS No. 41670-62-6

monogalactosyl diglyceride

Cat. No.: B160962
CAS No.: 41670-62-6
M. Wt: 787.2 g/mol
InChI Key: DCLTVZLYPPIIID-XMGVTQGESA-N
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Description

Monogalactosyl diglyceride mixture is a type of glycolipid predominantly found in the chloroplast membranes of plants and algae. It plays a crucial role in the photosynthetic process by participating in the formation of the thylakoid membrane structure. This compound is characterized by a glycerol backbone esterified with two fatty acid chains and a single galactose moiety.

Scientific Research Applications

Monogalactosyl diglyceride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Monogalactosyl diglyceride can be synthesized through enzymatic reactions involving monogalactosyldiacylglycerol synthase. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate galactose to diacylglycerol, forming this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as spinach chloroplasts. The extraction process includes lipid extraction using solvents like chloroform and methanol, followed by purification through thin-layer chromatography .

Chemical Reactions Analysis

Types of Reactions: Monogalactosyl diglyceride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of reactive oxygen species, leading to the formation of oxidized lipid products.

    Hydrolysis: Enzymatic hydrolysis by lipases can break down this compound into free fatty acids and monogalactosyl glycerol.

    Substitution: The galactose moiety can be substituted with other sugar molecules through glycosylation reactions.

Common Reagents and Conditions:

    Oxidation: Reactive oxygen species or chemical oxidants.

    Hydrolysis: Lipases or acidic conditions.

    Substitution: Glycosyltransferases and sugar donors like uridine diphosphate glucose.

Major Products Formed:

    Oxidation: Oxidized lipid derivatives.

    Hydrolysis: Free fatty acids and monogalactosyl glycerol.

    Substitution: Glycosylated derivatives with different sugar moieties.

Mechanism of Action

Monogalactosyl diglyceride exerts its effects primarily through its role in the thylakoid membrane. It helps maintain the structural integrity and fluidity of the membrane, which is essential for the proper functioning of photosynthetic protein complexes. The compound interacts with various proteins and pigments within the membrane, facilitating efficient energy transfer and electron transport during photosynthesis .

Comparison with Similar Compounds

    Digalactosyl diglyceride: Similar in structure but contains two galactose moieties.

    Phosphatidylglycerol: Another lipid found in thylakoid membranes but contains a glycerol backbone with phosphate and glycerol groups.

Uniqueness: Monogalactosyl diglyceride is unique due to its single galactose moiety, which imparts specific structural and functional properties to the thylakoid membrane. Its ability to form non-bilayer structures distinguishes it from other membrane lipids, contributing to its critical role in photosynthesis .

Properties

IUPAC Name

[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLTVZLYPPIIID-XMGVTQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H86O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961896
Record name 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41670-62-6
Record name 1,2-Distearoylmonogalactosylglyceride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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